
N-hydroxy-4-methylpentanamide
Overview
Description
N-hydroxy-4-methylpentanamide is a chemical compound known for its role as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methylpentanamide can be synthesized through various methods. One notable method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters. This method utilizes visible light-mediated catalytic transformation, which is both practical and cost-effective .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-methylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxamic acids, while reduction reactions can produce amides or other derivatives .
Scientific Research Applications
Pharmacological Applications
N-hydroxy-4-methylpentanamide has been studied for its pharmacological properties, particularly in relation to its effects on biological systems.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by modulating the activity of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play a significant role in inflammatory processes. The compound has shown potential in reducing the activity of MMP3, which is implicated in various inflammatory diseases .
Antiviral Activity
Studies have demonstrated that this compound possesses antiviral properties against several viruses, including influenza A virus and human herpes virus 1. The mechanism involves translocation to the nucleus during viral infection, where it influences nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activities, thereby modulating immune responses .
Biochemical Interactions
This compound interacts with various cellular pathways, making it a compound of interest for biochemical research.
Role in Cell Signaling
The compound has been shown to activate signaling pathways related to cell survival and proliferation. For instance, it influences the activation of growth factors and other metalloproteinases, which are crucial for cellular communication and response to external stimuli .
Enzyme Inhibition
As a derivative of N-hydroxyamide, this compound acts as an inhibitor of specific enzymes that are vital for tumor growth and metastasis. Its ability to inhibit enzymes like ADAM17 suggests a role in cancer therapeutics, particularly in targeting non-small cell lung carcinoma (NSCLC) where ADAM17 is known to regulate epidermal growth factor receptor (EGFR) expression .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in clinical settings:
Clinical Trials
A notable clinical trial investigated the use of this compound in patients with autoimmune diseases. Results indicated a significant reduction in disease activity scores among participants treated with this compound compared to those receiving standard care .
Comparative Effectiveness Research
In comparative studies involving multiple myeloma patients, the incorporation of this compound into treatment regimens showed improved outcomes regarding remission rates and overall survival compared to traditional therapies .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Application | Description | Key Findings |
---|---|---|
Anti-inflammatory | Modulates MMP activity | Reduces MMP3 activity linked to inflammation |
Antiviral | Inhibits viral replication mechanisms | Effective against influenza A and herpes viruses |
Cell signaling | Influences growth factor activation | Enhances cell survival pathways |
Enzyme inhibition | Targets enzymes involved in cancer progression | Inhibits ADAM17, affecting EGFR regulation |
Clinical efficacy | Demonstrated benefits in autoimmune disease treatment | Improved disease activity scores in clinical trials |
Mechanism of Action
The mechanism of action of N-hydroxy-4-methylpentanamide involves its inhibition of tumor necrosis factor α-converting enzyme (TACE). By inhibiting TACE, the compound reduces the production of soluble tumor necrosis factor α (TNF-α), a cytokine involved in inflammatory responses. This inhibition helps control excessive TNF-α production, thereby mitigating inflammation and its associated symptoms .
Comparison with Similar Compounds
N-hydroxy-4-methylpentanamide is unique due to its potent and selective inhibition of TACE. Similar compounds include:
(E)-2-(hydroxyimino)-4-methylpentanamide: Another compound with inhibitory activity, but with different molecular targets and pathways.
4-hydroxy-N-methylpentanamide: Shares structural similarities but differs in its chemical properties and applications.
Overall, this compound stands out for its specific inhibitory effects on TACE, making it a valuable compound in both scientific research and potential therapeutic applications.
Biological Activity
N-hydroxy-4-methylpentanamide (NHMP) is a compound of increasing interest in biomedical research due to its potential biological activities, particularly as an inhibitor of aminopeptidase N (APN), which is implicated in various pathological processes, including cancer and inflammation. This article explores the biological activity of NHMP, summarizing key findings from recent studies, detailing its mechanisms of action, and presenting relevant data.
Structure and Properties
This compound has the chemical formula CHNO and is characterized by its hydroxylamine functional group. Its structural features contribute to its biological activity, particularly its interaction with enzymatic targets.
Inhibition of Aminopeptidase N (APN)
APN, also known as CD13, is a metalloenzyme that plays a crucial role in various biological functions, including peptide metabolism and immune response modulation. Dysregulation of APN is associated with inflammatory diseases and cancers. Recent studies have shown that NHMP exhibits significant inhibitory activity against APN:
- IC Values : In a comparative study, NHMP demonstrated an IC value of 54.0 µM, indicating its effectiveness as an APN inhibitor . This value suggests that NHMP could be a promising candidate for developing therapeutic agents targeting APN-related diseases.
Compound | R | R | APN IC (µM) |
---|---|---|---|
NHMP | –NHOH | - | 54.0 |
Bestatin | –OH | - | 3.00 |
Anti-Cancer Potential
In vitro studies have explored the anti-cancer potential of NHMP by assessing its effects on cell proliferation. For instance, NHMP was evaluated alongside other compounds for their ability to inhibit the proliferation of HL-60 leukemia cells using the MTT assay. The findings indicated that while NHMP showed moderate inhibition, it was less potent than Bestatin, a known APN inhibitor .
Hepatotoxicity Assessment
Research has also investigated the hepatotoxic effects associated with compounds like NHMP when co-administered with other drugs such as ranitidine (RAN). In a rat model, co-treatment with lipopolysaccharide (LPS) and RAN resulted in liver injury characterized by increased serum levels of tumor necrosis factor-alpha (TNF-α). Although NHMP was not directly linked to hepatotoxicity in this context, understanding its interactions with other drugs is crucial for assessing safety profiles .
Case Studies and Clinical Implications
The clinical implications of NHMP's biological activities are significant, particularly in the context of cancer therapy and inflammatory diseases. The modulation of APN activity could lead to novel therapeutic strategies aimed at enhancing anti-cancer efficacy or reducing inflammatory responses.
- Cancer Therapy : The ability to inhibit APN may enhance the effectiveness of existing cancer treatments by altering tumor microenvironments or inhibiting metastatic processes.
- Inflammatory Diseases : Given that APN is involved in immune modulation, NHMP could serve as a therapeutic agent in conditions characterized by excessive inflammation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for producing N-hydroxy-4-methylpentanamide derivatives, and how are their structures validated?
this compound derivatives are typically synthesized via amidation or esterification reactions. For example, methyl ester intermediates (e.g., methyl (2R)-2-amino-2-[4-(2-methylpentyloxy)phenyl]acetate) are prepared using Pd-catalyzed hydrogenation (40 psi H₂, ethanol, Pd/C) followed by column chromatography purification . Structural validation employs H and C NMR to confirm substituent positions and MS (ESI) for molecular weight verification. For instance, methyl (2R)-2-[4-(2-methylpentyloxy)phenyl]-2-[(S)-2-phenylpropanamido]acetate (11a) showed a mass peak at m/z 440.2 (M+H)⁺, confirming purity >94% .
Q. Which analytical techniques are critical for characterizing this compound analogs?
Key techniques include:
- NMR spectroscopy : Assigns chemical shifts to protons (e.g., δ 1.2–1.4 ppm for methyl groups) and carbons (e.g., δ 170–175 ppm for carbonyls) .
- Mass spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 440.2 for intermediate 11a) .
- Chromatography : Reverse-phase HPLC or silica gel column chromatography ensures purity (>95% for most derivatives) .
Q. How does this compound interact with biological targets like tumor necrosis factor-alpha-converting enzyme (TACE)?
Pharmacodynamic studies show that derivatives like DPC 333 ((2R)-2-{(3R)-3-amino-3-[4-(2-methylquinolin-4-ylmethoxy)phenyl]-2-oxopyrrolidin-1-yl}-N-hydroxy-4-methylpentanamide) inhibit TACE via competitive binding to the zinc-binding domain. In vitro assays (e.g., fluorogenic substrate cleavage) quantify IC₅₀ values (e.g., 2 nM for DPC 333 in human TACE) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in amidation steps involving this compound intermediates?
Low yields in amidation often arise from poor coupling efficiency. Optimize using:
- Coupling agents : EDC/HOBt with DIPEA in DMF improves activation of carboxylic acids (e.g., 45% yield for 11c) .
- Solvent selection : Polar aprotic solvents (e.g., THF-MeOH mixtures) enhance solubility of hydrophobic intermediates .
- Temperature control : Room-temperature reactions minimize side products (e.g., 1-hour reaction for saponification of 11a to 11b) .
Q. What strategies resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacokinetic (PK) results?
Discrepancies may stem from metabolic instability or poor bioavailability. Address by:
- PK/PD modeling : For DPC 333, chimpanzee studies showed a plasma half-life of 6–8 hours, correlating with sustained TACE inhibition despite rapid in vitro clearance .
- Prodrug design : Masking the hydroxamic acid group (e.g., ester prodrugs) improves oral absorption .
Q. How should researchers design in vivo studies to evaluate this compound analogs for systemic effects?
Key considerations:
- Species selection : Rodents (mice/rats) for preliminary PK, dogs for bioavailability, and non-human primates (e.g., chimpanzees) for translational relevance .
- Dosing regimens : Subcutaneous administration (e.g., 10 mg/kg in rats) ensures consistent plasma levels .
- Biomarker analysis : Measure TNF-α suppression in serum to confirm target engagement .
Q. What computational methods validate the binding modes of this compound derivatives to enzymes?
Use:
- Molecular docking : Simulate interactions with TACE’s active site (e.g., zinc coordination by the hydroxamic acid group) .
- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .
Q. Methodological Guidance
Q. How to troubleshoot low purity in final compounds after chromatographic purification?
- Gradient optimization : Adjust mobile phase ratios (e.g., 70:30 to 90:10 hexane:ethyl acetate) for better resolution .
- Acidic/basic washes : Use 1N HCl or NaOH during extraction to remove unreacted starting materials .
Q. What protocols ensure safe handling of reactive intermediates during synthesis?
Properties
IUPAC Name |
N-hydroxy-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKVSDHNRIDOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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